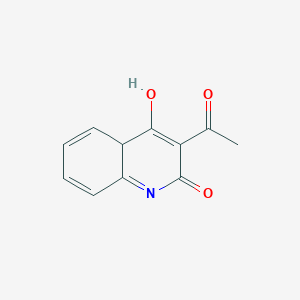
3-acetyl-4-hydroxy-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-hydroxy-4aH-quinolin-2-one is a heterocyclic compound that has garnered significant interest in both synthetic organic and medicinal chemistry. This compound is part of the quinolinone family, known for its diverse pharmacological properties, including antimicrobial, anticancer, and antimalarial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-hydroxy-4aH-quinolin-2-one can be achieved through several methods:
Alkaline Hydrolysis: Alkaline hydrolysis of 3-acetyl-4-(methylthio)quinolin-2(1H)-one is another effective method.
Hydrolysis of Cyclic Esters: This method involves the hydrolysis of cyclic esters to produce the target compound.
Reaction with Ethyl Acetoacetate: The reaction of ethyl acetoacetate with aromatic amines can also lead to the formation of this compound.
Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-4-hydroxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield hydroquinolinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation Products: Quinolinone derivatives with varying degrees of oxidation.
Reduction Products: Hydroquinolinone derivatives.
Substitution Products: Substituted quinolinone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-hydroxy-4aH-quinolin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-acetyl-4-hydroxy-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-Acetyl-4-hydroxy-4aH-quinolin-2-one can be compared with other similar compounds in the quinolinone family:
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5,7,14H,1H3 |
InChI-Schlüssel |
FNFIENQIMAUEAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2C=CC=CC2=NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


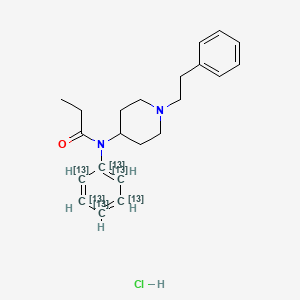


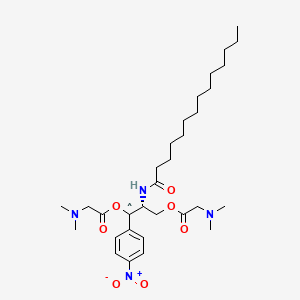
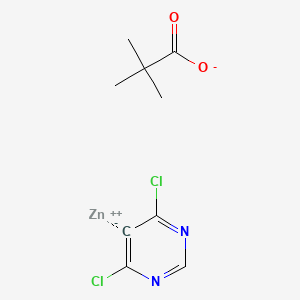
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
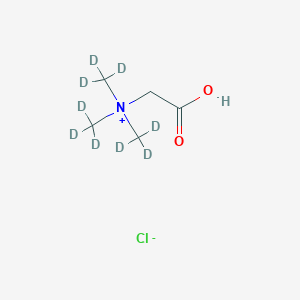
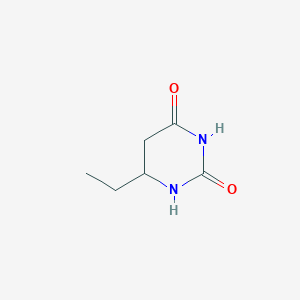
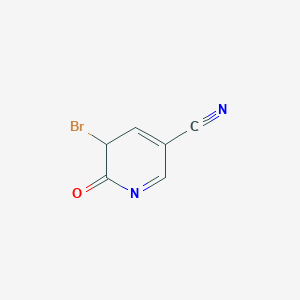

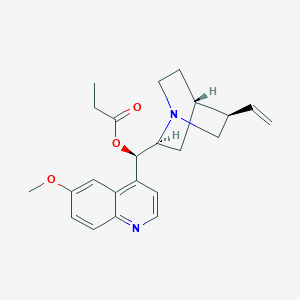
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)
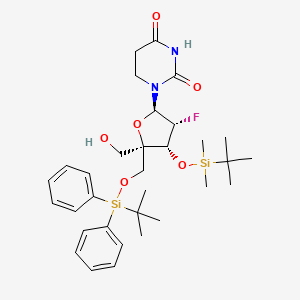
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)
